molecular formula C48H53FN7O7P B12370764 DMT-2'-F-dA(bz) phosphoramidite

DMT-2'-F-dA(bz) phosphoramidite

Cat. No.: B12370764
M. Wt: 889.9 g/mol
InChI Key: UTNWUIGRRCGISW-IUJSGOJCSA-N
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Description

DMT-2’-F-dA(bz) phosphoramidite: is a phosphoramidite compound used in the synthesis of oligonucleotides. It is particularly significant in the field of nucleic acid chemistry due to its ability to introduce modifications that enhance the stability and functionality of oligonucleotides. The compound is characterized by the presence of a 2’-fluoro group and a benzoyl-protected adenine base, which contribute to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMT-2’-F-dA(bz) phosphoramidite involves multiple steps, starting from the appropriate nucleoside. The key steps include:

Industrial Production Methods: Industrial production of DMT-2’-F-dA(bz) phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: DMT-2’-F-dA(bz) phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Acidic conditions: (e.g., trichloroacetic acid) for DMT group removal.

    Basic conditions: (e.g., ammonia) for benzoyl group removal.

    Phosphoramidite reagents: for coupling reactions

Major Products: The primary product formed from these reactions is the desired oligonucleotide with the incorporated 2’-fluoro modification, which enhances stability and resistance to nucleases .

Scientific Research Applications

DMT-2’-F-dA(bz) phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DMT-2’-F-dA(bz) phosphoramidite involves:

Comparison with Similar Compounds

  • DMT-2’-O-methyl-dA(bz) phosphoramidite
  • DMT-2’-O-methyl-rA(bz) phosphoramidite
  • DMT-2’-O-TBDMS-rA(bz) phosphoramidite
  • DMT-dA(bz) phosphoramidite

Uniqueness: DMT-2’-F-dA(bz) phosphoramidite is unique due to its 2’-fluoro modification, which provides increased thermal stability and nuclease resistance compared to other modifications. This makes it particularly valuable for applications requiring enhanced oligonucleotide stability .

Properties

Molecular Formula

C48H53FN7O7P

Molecular Weight

889.9 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]-N-methylbenzamide

InChI

InChI=1S/C48H53FN7O7P/c1-32(2)56(33(3)4)64(61-28-14-27-50)63-43-40(62-47(41(43)49)55-31-53-42-44(51-30-52-45(42)55)54(5)46(57)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(58-6)24-20-36)37-21-25-39(59-7)26-22-37/h8-13,15-26,30-33,40-41,43,47H,14,28-29H2,1-7H3/t40-,41+,43?,47-,64?/m1/s1

InChI Key

UTNWUIGRRCGISW-IUJSGOJCSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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